molecular formula C10H10N2 B1491356 3-(Cyclopropylethynyl)-6-methylpyridazine CAS No. 1934448-36-8

3-(Cyclopropylethynyl)-6-methylpyridazine

Cat. No. B1491356
CAS RN: 1934448-36-8
M. Wt: 158.2 g/mol
InChI Key: VFTXSPNVIXZIQJ-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include the class of compounds it belongs to and its applications .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted using computational chemistry .

Scientific Research Applications

Synthesis Approaches

  • Synthesis of 3-bromo-6-methylpyridazine : The study by Bing-wei (2008) describes the preparation of 3-bromo-6-methylpyridazine, a compound closely related to 3-(Cyclopropylethynyl)-6-methylpyridazine. This synthesis involves cyclization, dehydrogenation, and substitution reactions, providing insights into potential synthetic routes for similar compounds (Xin Bing-wei, 2008).

  • Thermal Cyclization of Pyridazinylhydrazones : How and Parrick (1976) explored the thermal cyclization of 6-methylpyridazin-3-ylhydrazones, resulting in 3-substituted 6-methyl-s-triazolo[4,3-b]pyridazines. This research offers insights into the thermal behavior of pyridazine derivatives, which may be relevant to this compound (Pow-Yui How & J. Parrick, 1976).

  • Free Radical Chlorination of Methyl Derivatives of Pyridine : The study by Rubina et al. (1989) on the chlorination of methylazines, including methylpyridines, provides information on the reactivity of methylpyridazine derivatives under chlorination conditions. This could be relevant to the chemical behavior of this compound (K. Rubina et al., 1989).

  • Quinolone Analogues Synthesis : Kurasawa et al. (2005) investigated the synthesis of 3-Heteroaryl-1-methylpyridazino[3,4-b]quinoxalin-4(1H)-ones, which are structurally similar to this compound. This research could provide insight into the synthesis of analogous compounds (Y. Kurasawa et al., 2005).

  • Dynamic NMR Study of Trimethylplatinum(IV) Halide Complexes : Abel et al. (1994) studied the 1,2-metallotropic shifts in complexes containing 3-methylpyridazine. This research could offer insights into the coordination chemistry and dynamic behavior of similar pyridazine derivatives (E. Abel et al., 1994).

  • Pyridazine N-oxides : Ogata and Kanō (1963) investigated the properties of 3-methylpyridazine N-oxides. This study provides valuable information on the chemical behavior of pyridazine derivatives under oxidation conditions, which could be relevant for understanding the reactivity of this compound (M. Ogata & H. Kanō, 1963).

  • Synthesis of Quaternary Ammonium Salts : Vanden Eynde et al. (2001) researched the synthesis of extended π-systems from methyldiazines and aromatic aldehydes, which may provide insights into the chemical properties and reactivity of this compound (J. Vanden Eynde et al., 2001).

  • Research on the Synthesis of Chlorinated Pyridazines : Studies by Shao-juan (2012) and Chun-shen (2009) on the synthesis of chlorinated pyridazines, such as 3-chloro-4-methylpyridazine, provide valuable insights into the synthesis and potential applications of chlorinated pyridazine derivatives (Yang Shao-juan, 2012); (Zhao Chun-shen, 2009).

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific proteins or other biomolecules .

Safety and Hazards

This involves understanding the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are a common source of this information .

properties

IUPAC Name

3-(2-cyclopropylethynyl)-6-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-8-2-6-10(12-11-8)7-5-9-3-4-9/h2,6,9H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTXSPNVIXZIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)C#CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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